N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide
Description
Chemical Structure: The compound features a 1,3,4-oxadiazole core substituted at position 5 with a 5-bromothiophene moiety and at position 2 with a 3-methylisoxazole-5-carboxamide group. Its molecular formula is C₁₂H₈BrN₃O₃S (based on analogous compounds in and ), with a molecular weight of ~354.18 g/mol. The bromothiophene and isoxazole groups confer unique electronic and steric properties, making it a candidate for medicinal chemistry applications, particularly in enzyme inhibition or antimicrobial activity .
Properties
IUPAC Name |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN4O3S/c1-5-4-6(19-16-5)9(17)13-11-15-14-10(18-11)7-2-3-8(12)20-7/h2-4H,1H3,(H,13,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAUTNZMMHNPME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Structural Differences and Implications
Core Heterocycle Variations
- 1,3,4-Oxadiazole vs. Isoxazole/Thiophene : The 1,3,4-oxadiazole core (target compound) enhances metabolic stability and π-π stacking interactions compared to simpler isoxazole or thiophene cores (e.g., compound 5m in ) .
- Bromothiophene vs. Bromophenyl : The 5-bromothiophene group (target compound) increases lipophilicity and may improve membrane permeability compared to bromophenyl-substituted analogs (e.g., 5m ) .
Carboxamide Substituents
- 3-Methylisoxazole-5-carboxamide : This group in the target compound provides a rigid, planar structure conducive to binding aromatic enzyme pockets, as seen in benzothiazole analogs ().
- Benzothiazole vs. Isoxazole : Replacing 3-methylisoxazole with benzothiazole () introduces additional sulfur-based interactions but may reduce solubility due to increased hydrophobicity.
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 5-Bromo-N-(5-methylisoxazol-3-yl)-2-thiophenecarboxamide | N-[5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide |
|---|---|---|---|
| Molecular Weight (g/mol) | 354.18 | 313.15 | 422.30 |
| LogP (Predicted) | 3.2 | 2.8 | 4.1 |
| Hydrogen Bond Acceptors | 5 | 4 | 6 |
| Rotatable Bonds | 4 | 3 | 5 |
Notes:
- The target compound’s moderate rotatable bonds may balance bioavailability and metabolic stability .
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